[4-(2-hydroxyethyl)piperazino](8-methyl-8H-thieno[2,3-b]indol-2-yl)methanone
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Overview
Description
“4-(2-hydroxyethyl)piperazinomethanone” is a chemical compound with the IUPAC name (4- (2-hydroxyethyl)piperazin-1-yl) (8-methyl-1,8-dihydro-1lambda3-thieno indol-2-yl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H22N3O2S/c1-19-15-5-3-2-4-13 (15)14-12-16 (24-18 (14)19)17 (23)21-8-6-20 (7-9-21)10-11-22/h2-5,12,22,24H,6-11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in specialized chemical databases .Scientific Research Applications
- Piperazine derivatives, including this compound, play a crucial role in drug design due to their diverse biological and pharmaceutical activities .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis Strategies
Safety and Hazards
properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylthieno[2,3-b]indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-19-15-5-3-2-4-13(15)14-12-16(24-18(14)19)17(23)21-8-6-20(7-9-21)10-11-22/h2-5,12,22H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFDMARLKYYWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-hydroxyethyl)piperazino](8-methyl-8H-thieno[2,3-b]indol-2-yl)methanone |
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